

Toxicological Profile of Pigment Orange 16: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pigment orange 16*

Cat. No.: *B021492*

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C.I. Number: 21160 | CAS Number: 6505-28-8 | Chemical Formula: $C_{34}H_{32}N_6O_6$

This technical guide provides a comprehensive overview of the toxicological profile of **Pigment Orange 16** (C.I. 21160), a disazo pigment belonging to the diarylide family. The information is intended for researchers, scientists, and drug development professionals to support safety assessments and inform handling procedures.

Executive Summary

Pigment Orange 16 exhibits a low order of acute toxicity via oral and dermal routes. It is not classified as a skin or eye irritant. Genotoxicity studies, including bacterial reverse mutation assays (Ames test) and in vitro chromosomal aberration tests, have consistently shown negative results. While long-term carcinogenicity studies on **Pigment Orange 16** are not readily available, a significant toxicological consideration is its potential to be metabolized to 3,3'-dimethoxybenzidine. This metabolite is classified by the National Toxicology Program (NTP) as "reasonably anticipated to be a human carcinogen".^{[1][2][3]} The carcinogenic mechanism of 3,3'-dimethoxybenzidine is believed to involve metabolic activation to reactive intermediates that can form DNA adducts, leading to genetic mutations and potentially tumor initiation.

Chemical and Physical Properties

Property	Value
Synonyms	Dianisidine Orange, Permanent Orange G
Molecular Weight	620.65 g/mol
Physical State	Orange powder
Solubility	Insoluble in water and ethanol

Toxicological Data

Acute Toxicity

Pigment Orange 16 demonstrates low acute toxicity in animal studies.

Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 2000 mg/kg bw	[4]
LD ₅₀	Rat	Oral	> 2400 mg/kg bw	[1]
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	[5]
LD ₅₀	Rat	Dermal	> 2000 mg/kg bw	[6]

Skin and Eye Irritation

The pigment is not considered to be an irritant to the skin or eyes.

Test	Species	Result	Reference
Skin Irritation	Rabbit	Not irritating	[1]
Eye Irritation	Rabbit	Not irritating	[1]

Sub-acute Toxicity

A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Study	Species	Dose Levels	NOAEL	Key Findings	Reference
28-day Oral	Rat	0, 100, 300, 1000 mg/kg/day	1000 mg/kg/day	No deaths or treatment-related adverse effects observed.	[4]

Genotoxicity

Pigment Orange 16 has not shown evidence of mutagenic or clastogenic activity in standard in vitro tests.

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium	With and without S9	Negative	[7][8]
In Vitro Chromosomal Aberration	Chinese Hamster Lung (CHL/IU) cells	With and without S9	Negative	[4]

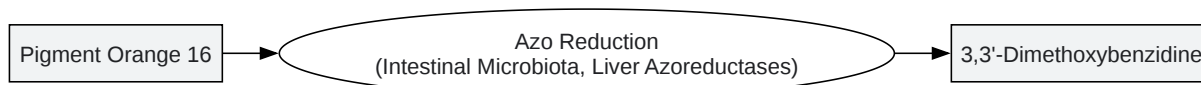
Carcinogenicity

There is no direct evidence to suggest that **Pigment Orange 16** itself is carcinogenic. However, the primary concern stems from its metabolic breakdown product, 3,3'-dimethoxybenzidine.[1][2][3]

The National Toxicology Program (NTP) has conducted carcinogenesis studies on 3,3'-dimethoxybenzidine dihydrochloride in rats. Oral administration in drinking water led to an increased incidence of tumors in various organs, including the Zymbal gland, skin, intestine, and urinary bladder.[1][9] Based on this sufficient evidence in experimental animals, 3,3'-dimethoxybenzidine is listed as "reasonably anticipated to be a human carcinogen".[1][2]

Metabolism and Toxicokinetics

The azo bonds in **Pigment Orange 16** can be cleaved by azoreductases, enzymes present in intestinal microflora and to a lesser extent in the liver.[10] This metabolic process releases 3,3'-dimethoxybenzidine.

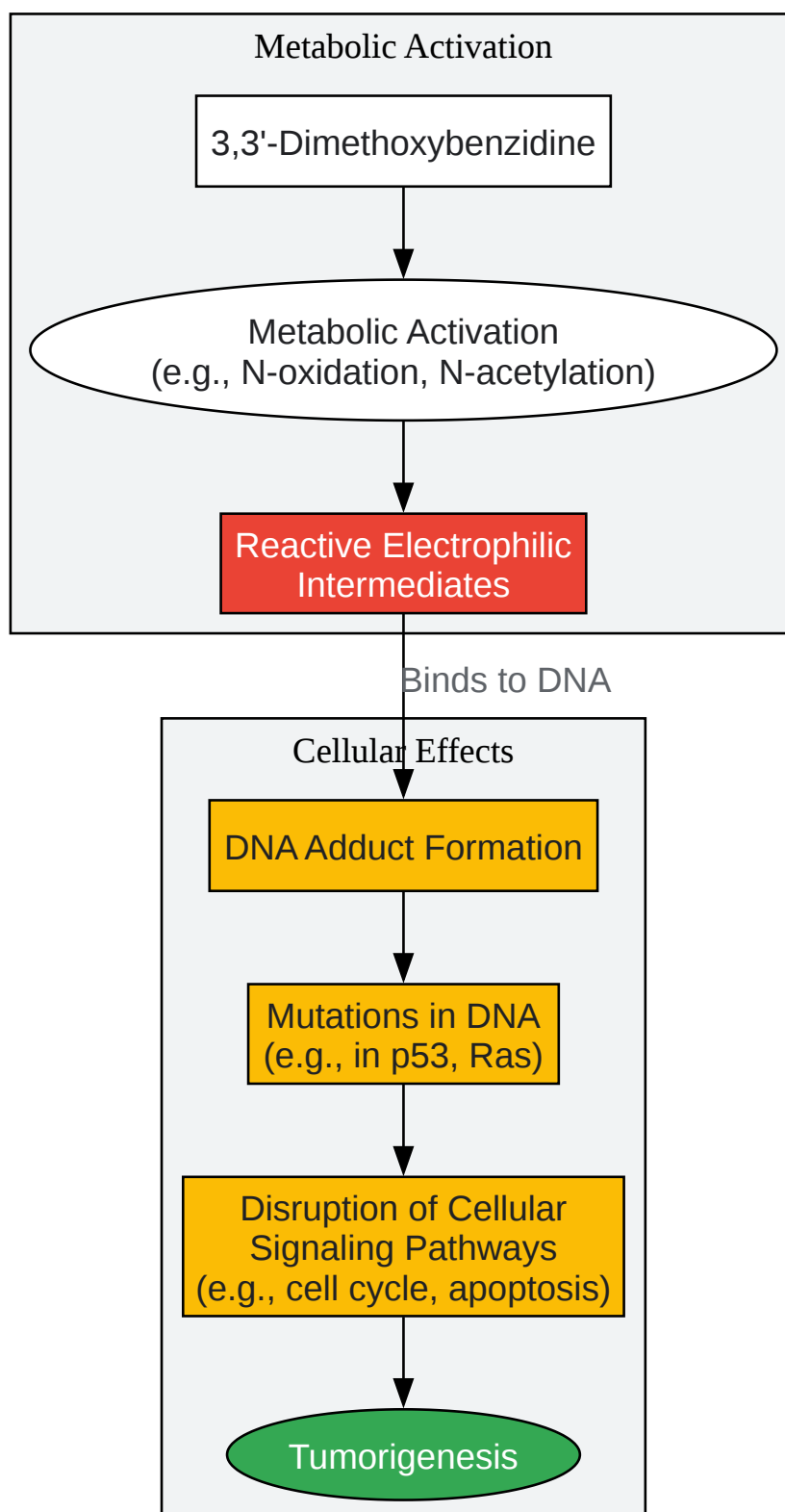


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Metabolism of **Pigment Orange 16**.

Signaling Pathways in Carcinogenicity of 3,3'-Dimethoxybenzidine

The carcinogenicity of 3,3'-dimethoxybenzidine is believed to be initiated by its metabolic activation into reactive electrophilic species that can bind to DNA, forming DNA adducts. These adducts can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, ultimately disrupting normal cellular signaling pathways and promoting tumorigenesis.



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Proposed Carcinogenic Signaling Pathway of 3,3'-Dimethoxybenzidine.

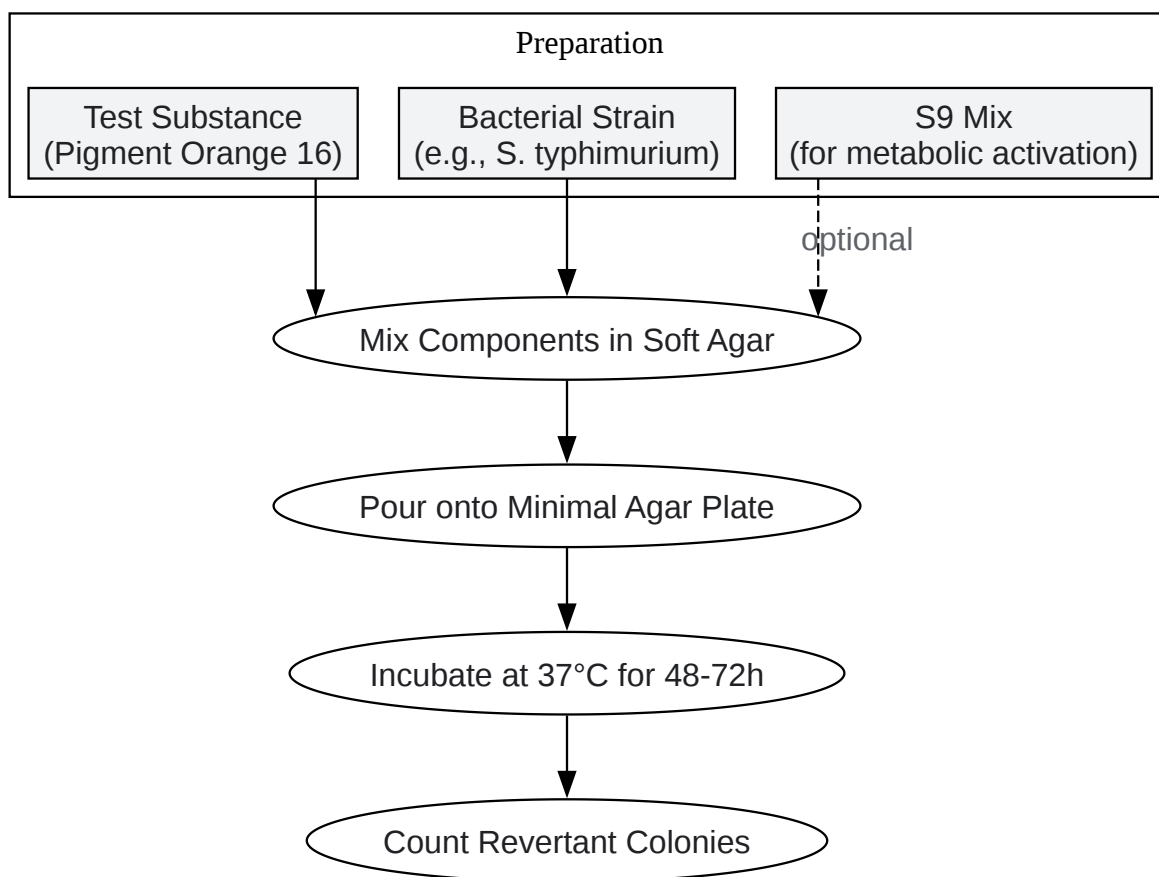
Experimental Protocols

Acute Oral Toxicity (as per OECD Guideline 401)

- Test Species: Rat (e.g., Sprague-Dawley).
- Administration: A single oral dose of the test substance is administered by gavage.
- Dose Levels: A limit test at 2000 mg/kg body weight is typically performed.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: Determination of the LD₅₀ value or assessment of acute toxic effects at the limit dose.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).
- Method: The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction are combined in a soft agar and poured onto a minimal agar plate.
- Dose Levels: At least five different concentrations of the test substance are used.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Endpoint: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.



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Ames Test Experimental Workflow.

In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL) cells.[11][12][13][14]
- Method: Cells are exposed to the test substance for a short (e.g., 3-6 hours) or continuous (e.g., 18-24 hours) period, both with and without metabolic activation (S9).
- Harvest: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared for chromosome analysis.

- Analysis: At least 200 metaphases per concentration are scored for structural chromosomal aberrations.
- Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Conclusion

Pigment Orange 16 exhibits a low level of acute toxicity and is not a skin or eye irritant. It is not genotoxic in in vitro assays. The primary toxicological concern is its potential to be metabolized to 3,3'-dimethoxybenzidine, a substance classified as "reasonably anticipated to be a human carcinogen". Risk assessment for **Pigment Orange 16** should therefore consider the potential for this metabolic conversion and subsequent exposure to 3,3'-dimethoxybenzidine. Appropriate handling procedures to minimize dust inhalation and skin contact are recommended to limit potential exposure.

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